molecular formula C11H7FN2O2 B2985251 4-(4-Fluoro-3-nitrophenyl)pyridine CAS No. 850713-83-6

4-(4-Fluoro-3-nitrophenyl)pyridine

Cat. No.: B2985251
CAS No.: 850713-83-6
M. Wt: 218.187
InChI Key: WDOFFMHWMDPJSY-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-nitrophenyl)pyridine (CAS 850713-83-6) is a high-value nitropyridine derivative serving as a versatile building block in medicinal chemistry and drug discovery. Its molecular structure, incorporating both electron-deficient nitropyridine and fluoronitrobenzene motifs, makes it a privileged scaffold for constructing complex bioactive molecules . This compound is primarily used in the synthesis of various heterocyclic systems with potential antitumor, antiviral, and antimicrobial activities . The nitro group acts as a versatile handle for further synthetic transformations, including reduction to an aniline or participation in nucleophilic aromatic substitution, allowing for significant structural diversification . The strategic incorporation of a fluorine atom can fine-tune the molecule's physicochemical properties, such as metabolic stability, lipophilicity, and bioavailability, which are critical parameters in optimizing lead compounds . Researchers leverage this chemical in developing targeted therapies, where it functions as a core intermediate in the preparation of potent enzyme inhibitors and other pharmacologically active agents . Applications: • A key precursor in the synthesis of 1,3,4-oxadiazole derivatives investigated for antioxidant and antimicrobial properties . • Serves as a synthetic intermediate for fused heterocyclic compounds with diverse biological activities . • Used in research focusing on the development of new kinase inhibitors and other therapeutic targets . Please Note: This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-fluoro-3-nitrophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-10-2-1-9(7-11(10)14(15)16)8-3-5-13-6-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOFFMHWMDPJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-3-nitrophenyl)pyridine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-fluoro-3-nitrobenzene with pyridine under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluoro-3-nitrophenyl)pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Reduction: 4-(4-Amino-3-nitrophenyl)pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "4-(4-Fluoro-3-nitrophenyl)pyridine":

Scientific Research Applications
While there is no direct information about "4-(4-Fluoro-3-nitrophenyl)pyridine," the search results offer insights into compounds with similar structural features, such as fluorine and nitro groups attached to aromatic rings, and their applications in scientific research .

Role as Building Blocks
Compounds with pyridine, fluorine, and nitro groups can serve as building blocks for synthesizing more complex molecules. Their unique structures enable exploration of new synthetic pathways.

Use in Chemistry
In chemistry, compounds with comparable structures are utilized in the development of advanced materials with specific properties, including fluorinated polymers. Their unique chemical structure may enhance the performance characteristics of materials in various applications.

Use in Biology
Similar compounds are investigated as biochemical probes to study enzyme activity. Their ability to interact with specific enzymes can provide insights into biochemical pathways.

Medical Applications
Compounds containing a fluoro-nitro-phenyl group have been explored for potential therapeutic effects, particularly in targeting specific enzymes or receptors. Preliminary studies suggest they may have implications in treating diseases related to enzyme dysfunction. One study synthesized novel compounds containing a 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide nucleus, aiming to find potential candidates with better antitubercular activities and good safety profiles .

Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives have found use in the agrochemical industry for crop protection . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Table of Related Compounds
The table below lists compounds with structural similarities and their applications:

CompoundApplications
N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamideBuilding block in synthesis; biochemical probe for enzyme activity; potential therapeutic effects; developing advanced materials
Trifluoromethylpyridine (TFMP) derivativesCrop protection in the agrochemical industry; pharmaceuticals and veterinary products
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamidePotential antitubercular agents

Case Studies

  • Antifungal Activity: Derivatives of N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide exhibit antifungal properties against several strains, suggesting their utility in developing new antifungal agents.
  • Enzyme Inhibition Studies: Investigations into the inhibition of specific enzymes have shown promising results, indicating that N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide could be a lead candidate for drug development targeting enzyme-related diseases.
  • Insecticidal Activity: Structural optimization of TFMP derivatives has shown superior insecticidal activity on lepidopterous pests compared to corresponding phenyl analogues .
  • Antitubercular Activity: Studies have explored 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives for their in vitro antitubercular activity against M. tuberculosis .

Additional Insights

  • The biological activities of TFMP derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Fluorine and fluorine-containing moieties affect the biological activities and physical properties of compounds, giving fluorine a unique place in chemical discovery .

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-nitrophenyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The fluorine atom’s electron-withdrawing properties also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Positional Isomers

  • 3-(3-Fluoro-4-nitrophenyl)pyridine and 4-(3-Fluoro-4-nitrophenyl)pyridine : These isomers share the same molecular formula (C₁₁H₇FN₂O₂) but differ in the substitution pattern on the pyridine ring. In 4-(4-Fluoro-3-nitrophenyl)pyridine, the phenyl group is attached to the pyridine’s 4-position, whereas in 3-(3-Fluoro-4-nitrophenyl)pyridine, the substitution occurs at the pyridine’s 3-position.

Functional Group Variations

  • 3-(4-Fluorophenyl)pyridine :
    This analogue lacks the nitro group (molecular formula: C₁₁H₈FN , molecular weight: 173.19 g/mol). The absence of the nitro substituent reduces electron-withdrawing effects, leading to higher electron density on the phenyl ring. This may enhance lipophilicity but diminish stability in oxidative environments compared to the nitro-containing compound.

  • 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine : With a carboxylic acid (-COOH) and hydroxyl (-OH) group (molecular formula: C₁₂H₈FNO₃, molecular weight: 233.20 g/mol), this compound exhibits significantly different solubility and acidity profiles. The carboxylic acid (pKa ~4–5) and hydroxyl groups enable hydrogen bonding, making it more polar than 4-(4-Fluoro-3-nitrophenyl)pyridine.

Core Structure Differences

  • 4-(4-Fluoro-3-nitrophenyl)benzaldehyde :
    Replacing the pyridine ring with a benzaldehyde group introduces an aldehyde functional group. The electron-deficient pyridine core in the target compound is replaced by a benzaldehyde, altering electronic properties and reactivity (e.g., susceptibility to nucleophilic attacks).

Substituent Placement

  • Pyridine, 4-[(4-nitrophenyl)methyl] : Here, the nitro group is part of a benzyl substituent (molecular formula: C₁₂H₁₀N₂O₂, molecular weight: 214.22 g/mol).

Key Data and Research Findings

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
4-(4-Fluoro-3-nitrophenyl)pyridine C₁₁H₇FN₂O₂ 4-Fluoro, 3-Nitro on phenyl 218.19 High electron deficiency
3-(3-Fluoro-4-nitrophenyl)pyridine C₁₁H₇FN₂O₂ 3-Fluoro, 4-Nitro on phenyl 218.19 Altered regiochemistry
3-(4-Fluorophenyl)pyridine C₁₁H₈FN 4-Fluoro on phenyl 173.19 Increased lipophilicity
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine C₁₂H₈FNO₃ 4-Carboxy, 3-Fluoro on phenyl, 2-Hydroxy 233.20 Enhanced polarity

Key Observations:

Electronic Effects : The nitro group in 4-(4-Fluoro-3-nitrophenyl)pyridine enhances electrophilicity, making it reactive toward nucleophilic aromatic substitution (e.g., replacement of fluorine or nitro groups) .

Biological Relevance: Fluorine’s presence improves metabolic stability and membrane permeability compared to non-fluorinated analogues .

Solubility : Derivatives with polar groups (e.g., -COOH, -OH) exhibit higher aqueous solubility, whereas nitro- and fluoro-substituted compounds are more lipophilic .

Biological Activity

4-(4-Fluoro-3-nitrophenyl)pyridine is an organic compound notable for its pyridine ring substituted with a 4-fluoro-3-nitrophenyl group. Its molecular formula is C10_{10}H7_{7}F1_{1}N2_{2}O2_{2}, with a molecular weight of approximately 218.19 g/mol. The presence of functional groups such as fluorine and nitro contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological implications, mechanisms of action, and relevant case studies.

The compound's structure can be represented as follows:

Property Value
Molecular FormulaC10_{10}H7_{7}F1_{1}N2_{2}O2_{2}
Molecular Weight218.19 g/mol
Functional GroupsNitro (-NO2_2), Fluoro (-F), Pyridine

While specific mechanisms of action for 4-(4-Fluoro-3-nitrophenyl)pyridine are not extensively documented, studies on structurally similar compounds suggest potential interactions with nicotinic acetylcholine receptors (nAChRs). The presence of both the nitro and fluorine groups may enhance biological activity by modulating lipophilicity and receptor binding affinities, which are crucial in various physiological processes .

Biological Activity

Research indicates that derivatives of 4-(4-Fluoro-3-nitrophenyl)pyridine exhibit significant biological activities, particularly in pharmacology. Notably, compounds with similar structures have been evaluated for their roles as antagonists at nAChRs, which are implicated in neurodegenerative diseases and other disorders .

Case Studies

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds provides insights into the biological activity of 4-(4-Fluoro-3-nitrophenyl)pyridine:

Compound Name Structural Features Biological Activity
4-Fluoro-3-nitroanilineAniline derivative with fluorine and nitroPrecursor for synthesizing various derivatives
2-Fluoro-3-nitrophenylpyridineSimilar pyridine structureVaried biological activity; potential nAChR interaction
2-Fluoro-4-nitrophenylpyridineAnother pyridine derivativeDifferences in receptor binding affinities

Q & A

Basic: What are the optimal synthetic conditions for nitrating 4-(4-fluorophenyl)pyridine to yield 4-(4-fluoro-3-nitrophenyl)pyridine?

Answer:
The nitration of 4-(4-fluorophenyl)pyridine is achieved using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group (NO₂) is introduced at the meta position relative to the fluorine substituent. Key parameters include maintaining a temperature below 50°C to minimize side reactions and ensuring stoichiometric control of the nitrating agent. Post-reaction, quenching in ice water followed by neutralization with a weak base (e.g., NaHCO₃) is critical to isolate the product. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the desired compound .

Basic: What purification methods are effective for isolating 4-(4-fluoro-3-nitrophenyl)pyridine after synthesis?

Answer:
Column chromatography using silica gel with a gradient eluent system (e.g., hexane/ethyl acetate) is the most reliable method for purification. The nitro and fluorine groups increase the compound’s polarity, necessitating careful optimization of the solvent ratio to achieve high purity (>95%). Recrystallization from ethanol or dichloromethane/hexane mixtures can further enhance crystallinity, as demonstrated in analogous pyridine derivatives .

Advanced: How does the electronic nature of the nitro group influence the compound’s reactivity in cross-coupling reactions?

Answer:
The nitro group is a strong electron-withdrawing substituent, which deactivates the aromatic ring and directs subsequent electrophilic substitutions to specific positions. In Suzuki-Miyaura cross-coupling reactions, the nitro group stabilizes transient intermediates by resonance, but its steric bulk may hinder access to the catalytic site. Computational studies (e.g., DFT calculations) are recommended to predict regioselectivity and optimize reaction conditions. Reductive functionalization (e.g., converting NO₂ to NH₂) can modulate reactivity for downstream applications .

Advanced: How is 4-(4-fluoro-3-nitrophenyl)pyridine utilized in biosensor development?

Answer:
The nitro group facilitates covalent immobilization of biomolecules (e.g., antibodies) on gold electrodes via diazonium salt chemistry. Electrochemical reduction of the nitro group generates reactive amine intermediates, enabling conjugation with biomolecules. This approach enhances biosensor sensitivity and selectivity for detecting cytokines like interleukin-2 (IL-2). Cyclic voltammetry and impedance spectroscopy are critical for validating surface functionalization .

Advanced: What analytical techniques resolve contradictions in reported crystal packing data for nitro-substituted pyridines?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is definitive for elucidating intermolecular interactions. For 4-(4-fluoro-3-nitrophenyl)pyridine derivatives, SC-XRD reveals dimer formation via C–H⋯π interactions (2.7–3.6 Å) and π–π stacking (3.6 Å). Discrepancies in reported data often arise from polymorphism or solvent inclusion. Pairing SC-XRD with powder XRD and differential scanning calorimetry (DSC) can identify phase variations .

Methodological: What spectroscopic and chromatographic methods validate the compound’s structural integrity?

Answer:

  • NMR Spectroscopy: ¹⁹F NMR confirms fluorine positioning, while ¹H/¹³C NMR resolves aromatic proton environments.
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula and isotopic patterns.
  • HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, especially for nitro-containing byproducts.
  • IR Spectroscopy: Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm nitro group presence .

Application: How is this compound applied in the synthesis of antibacterial agents?

Answer:
Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) yields 4-(3-aminophenyl)pyridine, a precursor for quinolone antibiotics. Subsequent alkylation or acylation introduces side chains that enhance bacterial target affinity (e.g., DNA gyrase inhibition). In vitro MIC assays against Gram-positive/-negative strains validate efficacy, while computational docking (e.g., AutoDock Vina) predicts binding modes .

Challenge: How to address discrepancies in reported reaction yields for nitro-functionalized pyridines?

Answer:
Yield variations often stem from competing side reactions (e.g., over-nitration or ring oxidation). Systematic optimization includes:

  • Monitoring reaction progress via TLC or in situ IR.
  • Adjusting acid strength (e.g., using mixed H₂SO₄/H₃PO₄ for milder conditions).
  • Employing flow chemistry to enhance heat/mass transfer.
    Comparative studies with isotopic labeling (e.g., ¹⁵N-nitration) can trace reaction pathways .

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